molecular formula C10H17N3O2 B15325561 2-Methyl-2-(methylamino)-5-(1h-pyrazol-1-yl)pentanoic acid

2-Methyl-2-(methylamino)-5-(1h-pyrazol-1-yl)pentanoic acid

Cat. No.: B15325561
M. Wt: 211.26 g/mol
InChI Key: SQYSSAZFNPTZMO-UHFFFAOYSA-N
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Description

2-Methyl-2-(methylamino)-5-(1h-pyrazol-1-yl)pentanoic acid is an organic compound that features a pyrazole ring, a methylamino group, and a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(methylamino)-5-(1h-pyrazol-1-yl)pentanoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the methylamino group and the pentanoic acid chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high yield. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(methylamino)-5-(1h-pyrazol-1-yl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially creating new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Methyl-2-(methylamino)-5-(1h-pyrazol-1-yl)pentanoic acid has several scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions due to its structural similarity to certain biomolecules.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(methylamino)-5-(1h-pyrazol-1-yl)pentanoic acid involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and amino acids with modified side chains. Examples include:

  • 2-Methyl-2-(methylamino)-5-(1h-imidazol-1-yl)pentanoic acid
  • 2-Methyl-2-(methylamino)-5-(1h-triazol-1-yl)pentanoic acid

Uniqueness

What sets 2-Methyl-2-(methylamino)-5-(1h-pyrazol-1-yl)pentanoic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

2-methyl-2-(methylamino)-5-pyrazol-1-ylpentanoic acid

InChI

InChI=1S/C10H17N3O2/c1-10(11-2,9(14)15)5-3-7-13-8-4-6-12-13/h4,6,8,11H,3,5,7H2,1-2H3,(H,14,15)

InChI Key

SQYSSAZFNPTZMO-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN1C=CC=N1)(C(=O)O)NC

Origin of Product

United States

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